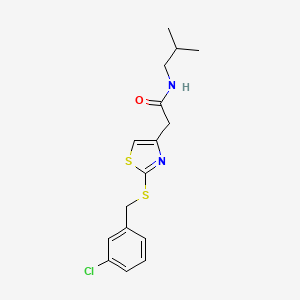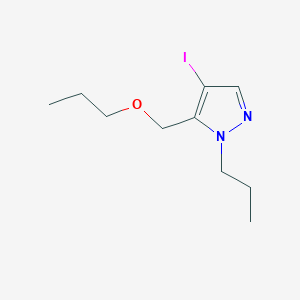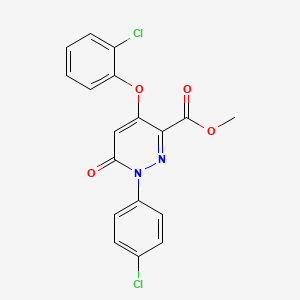
N-isobutylacetamide de 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-isobutylacetamide” is a chemical compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular structure of thiazoles can be affected by substituents at different positions .
Applications De Recherche Scientifique
- Les thiazoles, y compris les dérivés 2,4-disubstitués, ont démontré des propriétés antibactériennes. Les chercheurs ont synthétisé des composés avec des substituants variables sur le cycle thiazole et évalué leur efficacité contre des souches bactériennes telles que Bacillus subtilis et Escherichia coli .
- Les thiazoles ont également montré des effets antifongiques. Les dérivés synthétisés pourraient être évalués contre des agents pathogènes fongiques comme Candida albicans et Aspergillus niger .
- Certains dérivés du thiazole présentent des effets anti-inflammatoires. Ces composés peuvent moduler les voies inflammatoires et pourraient être pertinents dans les conditions impliquant une inflammation .
- Les thiazoles ont été explorés pour leurs propriétés antitumorales. Des composés similaires à celui que vous avez mentionné pourraient interférer avec la croissance ou la métastase des cellules cancéreuses .
- La tuberculose reste un problème de santé mondiale. Certains dérivés du thiazole ont montré une activité contre Mycobacterium tuberculosis .
- Les thiazoles, y compris les variantes 2,4-disubstituées, possèdent souvent des propriétés antioxydantes. Ces molécules piègent les radicaux libres et protègent les cellules des dommages oxydatifs .
Activité antibactérienne
Potentiel antifongique
Propriétés anti-inflammatoires
Activité antitumorale
Effets antituberculeux
Capacité antioxydante
Mécanisme D'action
The exact mechanism of action of 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-isobutylacetamide is not well understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters and ion channels. It has been shown to inhibit the release of pro-inflammatory cytokines and reduce the activation of glial cells, which play a role in the development of chronic pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-isobutylacetamide has anti-inflammatory, analgesic, and anticonvulsant effects in animal models. It has been shown to reduce pain and inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the activation of glial cells. It has also been shown to reduce seizures and improve cognitive function in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-isobutylacetamide in lab experiments is its potential therapeutic applications in the treatment of neurological disorders. However, its synthesis requires specialized equipment and expertise in organic chemistry. Its mechanism of action is not well understood, and further research is needed to determine its efficacy and safety in humans.
Orientations Futures
Future research on 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-isobutylacetamide should focus on its potential therapeutic applications in the treatment of neurological disorders, including neuropathic pain, epilepsy, and other neurological disorders. Further studies are needed to determine its efficacy and safety in humans. In addition, research should focus on understanding its mechanism of action and identifying potential drug targets. Finally, research should be conducted on improving the synthesis method to make it more efficient and cost-effective.
Méthodes De Synthèse
2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-isobutylacetamide has been synthesized using several methods, including the reaction of 2-aminothiazole with 3-chlorobenzyl chloride, followed by reaction with isobutylacetamide. Another method involves the reaction of 2-(3-chlorobenzylthio)thiazole with N-isobutylacetamide in the presence of a catalyst. The synthesis of this compound requires expertise in organic chemistry and specialized equipment.
Propriétés
IUPAC Name |
2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2OS2/c1-11(2)8-18-15(20)7-14-10-22-16(19-14)21-9-12-4-3-5-13(17)6-12/h3-6,10-11H,7-9H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGDWNKOTZLAGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC1=CSC(=N1)SCC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2395592.png)



![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2395602.png)

![methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-(4-methoxyanilino)acrylate](/img/structure/B2395606.png)

![N-(2,6-dimethylphenyl)-2-[[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2395609.png)



![2-fluoro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2395614.png)